molecular formula C11H10O2 B582122 2-Methyl-1,4-naphthalenediol-d8 CAS No. 1142409-65-1

2-Methyl-1,4-naphthalenediol-d8

Cat. No. B582122
CAS RN: 1142409-65-1
M. Wt: 182.248
InChI Key: ZJTLZYDQJHKRMQ-JGUCLWPXSA-N
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Description

2-Methyl-1,4-naphthalenediol-d8 is a deuterated form of 2-Methyl-1,4-naphthalenediol, which is a derivative of naphthalene. It is a chemical compound that has been widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-naphthalenediol-d8 is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, including cytochrome P450 enzymes. It has also been shown to inhibit the activity of certain cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Methyl-1,4-naphthalenediol-d8 in lab experiments is its ability to act as a tracer in metabolic studies. It is also a useful tool for investigating the structure and dynamics of proteins and other biomolecules using NMR spectroscopy.
One of the limitations of using this compound is its cost, as it is a relatively expensive compound. It is also not widely available, which can make it difficult to obtain for certain experiments.

Future Directions

There are several future directions for research involving 2-Methyl-1,4-naphthalenediol-d8. One area of research is the investigation of its potential as a therapeutic agent for cancer treatment. Another area of research is the development of new synthesis methods to make the compound more widely available and cost-effective.
Conclusion
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research. Its ability to act as a tracer in metabolic studies and as a probe in NMR spectroscopy makes it a valuable tool for investigating the structure and dynamics of proteins and other biomolecules. While there are limitations to its use, its potential as a therapeutic agent for cancer treatment and the development of new synthesis methods make it an exciting area of research for the future.

Scientific Research Applications

2-Methyl-1,4-naphthalenediol-d8 has been widely used in scientific research due to its unique properties. It is commonly used as a tracer in metabolic studies, as it can be easily detected using mass spectrometry. It has also been used as a probe in NMR spectroscopy studies to investigate the structure and dynamics of proteins and other biomolecules.

properties

IUPAC Name

2,5,6,7,8-pentadeuterio-3-(trideuteriomethyl)naphthalene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,12-13H,1H3/i1D3,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTLZYDQJHKRMQ-JGUCLWPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O)C([2H])([2H])[2H])[2H])O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

First, vitamin K3 is reduced with a suitable reducing agent (e.g., zinc and hydrochloric acid) to form 1,4-dihydroxy-2-methylnaphthalene (III), which then is mono-acylated with an acylation reagent (e.g., benzoyl chloride) in the presence of a deacidification agent (e.g., pyridine), and, optionally, further benzylated with a benzylation reagent (e.g., benzyl bromide) and treated with an acid or a base (deacylation). Position 4 has thus undergone O-acylation or O-benzylation, providing 4-O-acyl-2-methylnaphthol or 4-O-benzyl-3-methylnaphthol (IV). Then, this is reacted with epichlorohydrin (chloromethyloxirane) in the presence of a deacidification agent to form 4-acyloxy-2-methyl-1-(2,3-epoxypropane)naphthol or 4-benzyloxy-3-methyl-1-(2,3-epoxypropane)naphthol (V), which in turn is reacted with a pyridylpiperazine, a pyrimidylpiperazine or a B1B2-substituted phenylpiperazine to form 1-(2-methyl-4-acyloxynaphthoxy)-3-[4-(2-pyridyl)-1-piperazinyl]-propan-2-ol, 1-(2-methyl-4-acyloxynaphthoxy)-3-[4-(2,6-pyrimidyl)-1-piperazinyl]propan-2-ol, or 1-(2-methyl-4-acyloxynaphthoxy)-3-[4-(B1B2-substituted phenyl)-1-piperazinyl]propan-2-ol or 1-(3-methyl-4-benzyloxynaphthoxy)-3-[4-(substitute moiety respectively corresponding to those aforementioned)-1-piperazinyl]propan-2-ol (VI), the protecting acyl or benzyl group at position 4 of which then is cleaved with a base or by catalytic reduction to give the present compound (I).
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